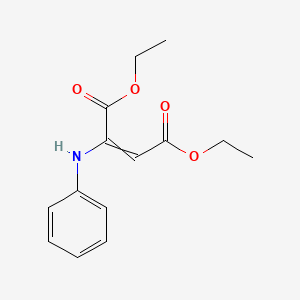

diethyl (Z)-2-anilinobut-2-enedioate

Description

Diethyl (Z)-2-anilinobut-2-enedioate is a conjugated enedioate ester featuring an anilino substituent at the C2 position and ethyl ester groups at the terminal carboxylates. The (Z)-stereochemistry denotes a cis-configuration across the double bond, which influences its reactivity, solubility, and intermolecular interactions. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic systems or metal coordination complexes due to its electron-deficient α,β-unsaturated ester backbone .

Properties

CAS No. |

33511-74-9 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

diethyl 2-anilinobut-2-enedioate |

InChI |

InChI=1S/C14H17NO4/c1-3-18-13(16)10-12(14(17)19-4-2)15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 |

InChI Key |

ROMURMXNNUEGCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-2-anilinobut-2-enedioate typically involves the reaction of diethyl fumarate with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

diethyl (Z)-2-anilinobut-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of diethyl 2-(phenylamino)-2-oxoacetate.

Reduction: Formation of diethyl 2-(phenylamino)butan-1,4-diol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Diethyl (Z)-2-anilinobut-2-enedioate serves as a key reagent in organic synthesis. It is commonly used as a dienophile in Diels-Alder reactions, which are fundamental in constructing complex cyclic structures from simpler ones. This application is particularly significant in the development of new pharmaceuticals and agrochemicals .

Pharmaceuticals

The compound has been studied for its potential use in medical applications, including:

- Cancer Treatment : Research indicates that diethyl maleate can act as a chemical depletory of glutathione, which may enhance the effectiveness of certain chemotherapeutic agents by increasing oxidative stress within cancer cells .

- Renal Function Studies : It has been utilized to investigate renal function and related disorders, contributing to our understanding of kidney health and disease mechanisms .

Agricultural Chemistry

This compound is involved in the synthesis of pesticides such as Malathion. This insecticide is widely used in agriculture to control pests on crops. The compound's ability to act as a precursor for various agrochemicals highlights its importance in enhancing agricultural productivity and food security .

Materials Science

In materials science, diethyl maleate is applied in the development of coatings, adhesives, sealants, and elastomers through polyaspartic technology. The compound undergoes Michael addition reactions with amines to produce high-performance materials that exhibit desirable properties such as durability and resistance to environmental factors .

Case Study 1: Cancer Research

A study investigating the effects of diethyl maleate on breast cancer cells demonstrated that the compound could sensitize cancer cells to chemotherapy by depleting cellular glutathione levels. This finding suggests potential therapeutic strategies for improving treatment outcomes in patients with resistant forms of breast cancer.

Case Study 2: Agricultural Application

Research conducted on the efficacy of Malathion derived from diethyl maleate showed significant reductions in pest populations on treated crops compared to untreated controls. This study underscores the compound's role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of diethyl (Z)-2-anilinobut-2-enedioate involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs: Ester Variations

a) Dimethyl (2Z)-2-[4-((1Z)-1-{2-[(2Z,5Z)-5-(2-Methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazin-1-ylidene}ethyl)anilino]but-2-enedioate

- Structure: Shares the (Z)-configured but-2-enedioate core but incorporates methyl esters and extended substituents (thiazolidinone and phenyl groups) .

- Additional substituents introduce π-π stacking and hydrogen-bonding capabilities, affecting crystallinity and thermal stability.

b) Diethyl Phthalate (CAS 84-66-2)

- Comparison: Thermal Stability: Diethyl phthalate has a higher flash point (156°C) compared to α,β-unsaturated esters like diethyl (Z)-2-anilinobut-2-enedioate, which likely exhibit lower thermal stability due to reactive double bonds . Hazard Profile: Diethyl phthalate is classified as non-hazardous under OSHA standards, whereas the reactivity of the enedioate core in the target compound may necessitate stricter handling protocols .

Stereochemical and Functional Group Comparisons

a) (E)- vs. (Z)-Isomers

- (E)-Isomers : Typically exhibit trans-configuration, leading to reduced dipole moments and altered crystal packing.

b) Anilinobut-2-enedioate vs. Alkyl-Substituted Enedioates

- Anilino Group: Introduces aromaticity and basicity, enabling interactions with Lewis acids or participation in cycloaddition reactions.

- Alkyl Substituents: Increase hydrophobicity, reducing water solubility but enhancing compatibility with non-polar matrices.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Reactivity: The (Z)-enedioate moiety in this compound facilitates Michael addition reactions, contrasting with the inertness of diethyl phthalate’s aromatic esters .

- Crystallinity: The dimethyl analog in forms intricate hydrogen-bonded networks due to its substituents, a feature less pronounced in the simpler diethyl derivative .

- Safety : Unlike diethyl phthalate, the target compound’s α,β-unsaturated system may pose handling risks (e.g., sensitization or polymerization under heat), warranting further toxicological studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for diethyl (Z)-2-anilinobut-2-enedioate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between ethyl acetoacetate and an aniline derivative under acidic or basic catalysis. To ensure (Z)-stereochemistry, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor kinetic control. Post-synthesis, purity can be verified using HPLC with a chiral column . Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the (Z)-configuration by analyzing spatial proximity of protons .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- NMR : Use H NMR to confirm the ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ethyl CH₂) and C NMR for carbonyl carbons (~165–175 ppm). 2D NMR (COSY, HSQC) resolves coupling between olefinic protons and aniline substituents .

- MS : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₄H₁₇NO₄: 263.11 g/mol) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Use aprotic solvents (e.g., DCM, THF) to prevent ester hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to avoid photodegradation. Monitor stability via periodic TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Compare computed activation energies with experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual catalysts) or solvent-dependent conformational changes. Perform controlled experiments:

- Purification : Recrystallize from hexane/ethyl acetate and analyze via ICP-MS for metal contaminants.

- Kinetic Profiling : Compare reaction rates in polar (DMF) vs. nonpolar (toluene) solvents.

- Cross-Validation : Replicate published protocols with strict adherence to stoichiometry and conditions .

Q. How does the electronic nature of aniline substituents influence the photophysical properties of this compound?

- Methodological Answer : Synthesize derivatives with electron-donating (e.g., –OCH₃) and electron-withdrawing (e.g., –NO₂) groups on the aniline ring. Use UV-Vis spectroscopy to measure λₐ₆ₛ shifts and TD-DFT to correlate experimental spectra with electronic transitions. Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveal charge-transfer characteristics .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yields across studies?

- Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables (e.g., temperature, catalyst loading). Use Grubbs’ test to identify outliers in yield datasets. Bootstrap resampling estimates confidence intervals for mean yields under different conditions .

Q. How can reaction mechanisms involving this compound be validated using isotopic labeling?

- Methodological Answer : Incorporate O into ester carbonyl groups via acid-catalyzed exchange with H₂O. Track isotopic distribution using GC-MS to confirm whether hydrolysis proceeds via acyl-oxygen or alkyl-oxygen cleavage .

Safety and Compliance

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.